
Methanone,cyclohexylphenyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Cyclohexylphenyl ketone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom that is double-bonded to a nitrogen atom. This compound is specifically derived from cyclohexylphenyl ketone, where the oxime group is in the Z-configuration, meaning the substituents on the carbon-nitrogen double bond are on the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-Cyclohexylphenyl ketone oxime can be synthesized through the condensation of cyclohexylphenyl ketone with hydroxylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the oxime. Commonly used reagents include hydroxylamine hydrochloride and sodium acetate in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of (Z)-Cyclohexylphenyl ketone oxime often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired isomer in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Cyclohexylphenyl ketone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone using oxidizing agents like manganese dioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminium hydride.
Substitution: The oxime group can be substituted by other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in solvent-free conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Cyclohexylphenyl ketone.
Reduction: Cyclohexylphenylamine.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Aplicaciones Científicas De Investigación
(Z)-Cyclohexylphenyl ketone oxime has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Z)-Cyclohexylphenyl ketone oxime involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The oxime group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone oxime: Another oxime derived from cyclohexanone.
Benzophenone oxime: An oxime derived from benzophenone.
Acetophenone oxime: An oxime derived from acetophenone.
Uniqueness
(Z)-Cyclohexylphenyl ketone oxime is unique due to its specific structure, which imparts distinct chemical and biological properties. Its Z-configuration can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1136-58-9 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(NE)-N-[cyclohexyl(phenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,15H,2,5-6,9-10H2/b14-13- |
Clave InChI |
GVDONFUHZNOGQH-YPKPFQOOSA-N |
SMILES isomérico |
C1CCC(CC1)/C(=N\O)/C2=CC=CC=C2 |
SMILES canónico |
C1CCC(CC1)C(=NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


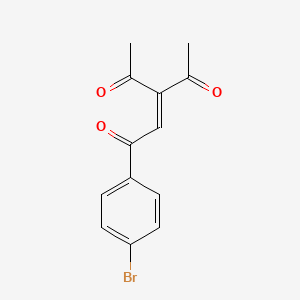
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)
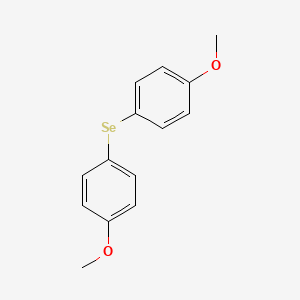
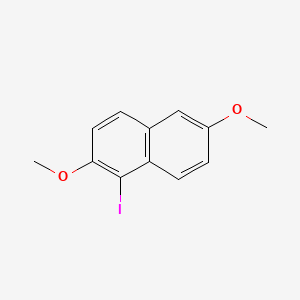
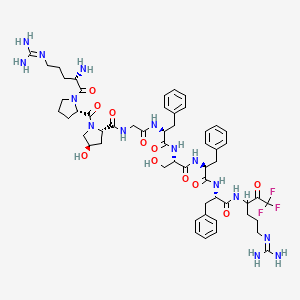
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
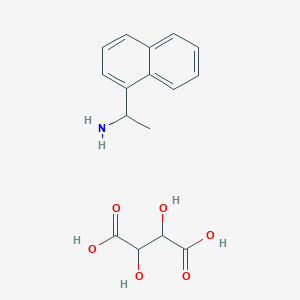
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)
![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
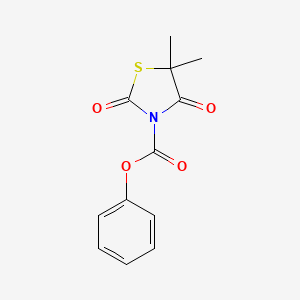
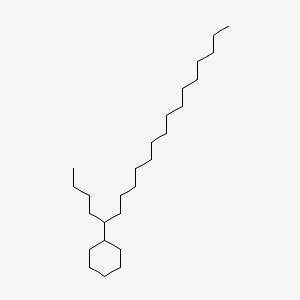
![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
methyl]phosphonate](/img/structure/B14155186.png)
